![molecular formula C17H22N2O B14136619 2-(3,5-dimethylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone CAS No. 370848-92-3](/img/structure/B14136619.png)
2-(3,5-dimethylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone
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Overview
Description
2-(3,5-dimethylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone is a synthetic organic compound that features a piperidine ring substituted with two methyl groups and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Methyl Groups:
Attachment of the Indole Moiety: The indole moiety can be introduced through a coupling reaction, such as a Friedel-Crafts acylation, using indole and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as binding to specific receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone depends on its specific interactions with molecular targets. These may include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting metabolic processes.
Pathway Modulation: The compound may influence various cellular pathways, leading to changes in cell function or behavior.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethylpiperidin-1-yl)-1-(1H-indol-3-yl)methanone: Similar structure but with a methanone group instead of ethanone.
2-(3,5-dimethylpiperidin-1-yl)-1-(1H-indol-3-yl)propanone: Similar structure but with a propanone group instead of ethanone.
Uniqueness
2-(3,5-dimethylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone is unique due to its specific combination of a piperidine ring with methyl substitutions and an indole moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
370848-92-3 |
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Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C17H22N2O/c1-12-7-13(2)10-19(9-12)11-17(20)15-8-18-16-6-4-3-5-14(15)16/h3-6,8,12-13,18H,7,9-11H2,1-2H3 |
InChI Key |
QZDYHBJQXDADBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)CC(=O)C2=CNC3=CC=CC=C32)C |
solubility |
37.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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